(4-Difluoromethoxy-3-pyridin-2-ylethynyl-phenyl)-(5,7-dihydro-pyrrolo[3,4-b]pyridin-6-yl)-methanone
Overview
Description
This usually includes the IUPAC name, other names (common, trade, etc.), and structural formula of the compound.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods.Chemical Reactions Analysis
This involves the study of the chemical reactions involving the compound, including its reactivity, the conditions under which it reacts, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Antimicrobial Activity : A study by Kumar et al. (2012) synthesized a series of compounds similar to the query compound, demonstrating significant antimicrobial activity, particularly for those containing a methoxy group.
Structural Analysis and Isomorphism : Research by Swamy et al. (2013) focused on isomorphous structures related to the query compound, revealing complexities in structure and disorder that can affect isomorphism detection.
Anti-inflammatory and Antibacterial Agents : A study by Ravula et al. (2016) synthesized derivatives of a compound structurally similar to the query compound and found them to exhibit significant anti-inflammatory and antibacterial activities.
Spectroscopic, Quantum Chemical, and Molecular Docking Analysis : Sivakumar et al. (2021) conducted an extensive study on a related compound, providing insights into its molecular structure, spectroscopic properties, and antimicrobial activity.
Study on Electronic Absorption and Fluorescence Properties : Al-Ansari (2016) investigated the electronic absorption and fluorescence properties of compounds structurally similar to the query compound, revealing insights into their excited-states and molecular orbital stabilization.
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, environmental impact, and other safety-related issues.
Future Directions
This involves speculation on potential future research directions, such as new synthetic methods, new applications, etc.
properties
IUPAC Name |
[4-(difluoromethoxy)-3-(2-pyridin-2-ylethynyl)phenyl]-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N3O2/c23-22(24)29-20-9-7-16(12-15(20)6-8-18-5-1-2-10-25-18)21(28)27-13-17-4-3-11-26-19(17)14-27/h1-5,7,9-12,22H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITMSIRHBAVREW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=CC(=C(C=C3)OC(F)F)C#CC4=CC=CC=N4)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030348 | |
Record name | [4-(Difluoromethoxy)-3-(2-pyridinylethynyl)phenyl](5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Difluoromethoxy-3-pyridin-2-ylethynyl-phenyl)-(5,7-dihydro-pyrrolo[3,4-b]pyridin-6-yl)-methanone | |
CAS RN |
1253291-12-1 | |
Record name | [4-(Difluoromethoxy)-3-[2-(2-pyridinyl)ethynyl]phenyl](5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1253291-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GRN-529 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253291121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [4-(Difluoromethoxy)-3-(2-pyridinylethynyl)phenyl](5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GRN-529 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D77QDV7E9J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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